3-Pyridinecarboxylicacid,6-(acetylamino)-1,2,5,6-tetrahydro-5-hydroxy-,(5S-trans)-(9CI) 3-Pyridinecarboxylicacid,6-(acetylamino)-1,2,5,6-tetrahydro-5-hydroxy-,(5S-trans)-(9CI)
Brand Name: Vulcanchem
CAS No.: 142779-94-0
VCID: VC0127491
InChI: InChI=1S/C8H12N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h2,6-7,9,12H,3H2,1H3,(H,10,11)(H,13,14)/t6-,7+/m0/s1
SMILES: CC(=O)NC1C(C=C(CN1)C(=O)O)O
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol

3-Pyridinecarboxylicacid,6-(acetylamino)-1,2,5,6-tetrahydro-5-hydroxy-,(5S-trans)-(9CI)

CAS No.: 142779-94-0

Main Products

VCID: VC0127491

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

3-Pyridinecarboxylicacid,6-(acetylamino)-1,2,5,6-tetrahydro-5-hydroxy-,(5S-trans)-(9CI) - 142779-94-0

CAS No. 142779-94-0
Product Name 3-Pyridinecarboxylicacid,6-(acetylamino)-1,2,5,6-tetrahydro-5-hydroxy-,(5S-trans)-(9CI)
Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
IUPAC Name (2R,3S)-2-acetamido-3-hydroxy-1,2,3,6-tetrahydropyridine-5-carboxylic acid
Standard InChI InChI=1S/C8H12N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h2,6-7,9,12H,3H2,1H3,(H,10,11)(H,13,14)/t6-,7+/m0/s1
Standard InChIKey FEWAMSIVMNWVLK-NKWVEPMBSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H](C=C(CN1)C(=O)O)O
SMILES CC(=O)NC1C(C=C(CN1)C(=O)O)O
Canonical SMILES CC(=O)NC1C(C=C(CN1)C(=O)O)O
Synonyms 3,4-didehydro-4-deoxysiastatin B
DHDO-siastatin B
PubChem Compound 3035738
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator